

# What is the chemical structure of Eschweilenol C

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## Compound of Interest

Compound Name: Eschweilenol C

Cat. No.: B1243880

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## An In-depth Technical Guide to Eschweilenol C

### Core Compound Details

**Eschweilenol C** is a natural phenolic compound and a derivative of ellagic acid.[1][2] It is recognized for a range of biological activities, including antifungal, anti-inflammatory, antioxidant, and antidiabetic properties.[1] This compound has been identified and isolated from several plant sources, notably the bark of *Terminalia bentzoë*, *Terminalia fagifolia*, and *Eschweilera coriacea*. [1][2][3] Its molecular formula is  $C_{20}H_{16}O_{12}$ , and it has a molecular weight of 448.3 g/mol .[2]

## Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>12</sub>	[2]
Molecular Weight	448.3 g/mol	[2]
IUPAC Name	6,7,14-trihydroxy-13- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxy-2,9- dioxatetracyclo[6.6.2.0 <sup>4,16</sup> .0 <sup>11,1</sup> <sup>5</sup> ]hexadeca- 1(15),4,6,8(16),11,13- hexaene-3,10-dione	[2]
CAS Number	211371-02-7	[1]
Synonyms	4-(alpha- Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside	[2]
Physical Description	Powder	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1]

## Spectroscopic Data

The structural elucidation of **Eschweilenol C** has been accomplished through various spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### NMR Spectroscopic Data

The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Eschweilenol C**, recorded in DMSO-d<sub>6</sub> at 308.1K on a 600 MHz spectrometer.

Position	$\delta C$ (ppm)	$\delta H$ (ppm)	HMBC Correlations
Ellagic Acid Moiety			
1	111.8	H-5, H-1', H-6'	
2	140.9	H-5	
3	149.5	H-5	
4	112.5	H-5	
5	112.8	7.55 (s)	C-1, C-2, C-3, C-4, C-6
6	159.0	H-5	
1'	113.8	H-5', H-1'', H-6''	
2'	140.0	H-5'	
3'	150.8	H-5'	
4'	112.5	H-5'	
5'	112.9	7.56 (s)	
6'	159.0	H-5'	
Rhamnose Moiety			
1''	102.1	5.58 (d, 1.8)	C-1, C-2''
2''	71.2	4.09 (dd, 3.4, 1.8)	C-1'', C-3''
3''	71.9	3.70 (dd, 9.5, 3.4)	C-2'', C-4'', C-5''
4''	73.1	3.40 (t, 9.5)	C-3'', C-5''
5''	70.0	3.82 (dq, 9.5, 6.2)	C-4'', C-6''
6''	18.1	1.25 (d, 6.2)	C-4'', C-5''

Data adapted from a study identifying **Eschweilenol C** from *Terminalia fagifolia*.[\[1\]](#)

## Mass Spectrometry Data

High-resolution mass spectrometry using ESI-TOF in positive ion mode revealed two significant ions for **Eschweilenol C**.<sup>[1]</sup>

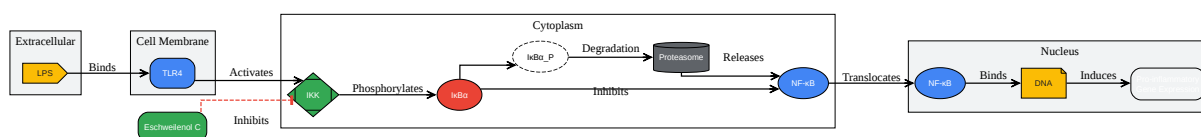
Ion	m/z
[M+H] <sup>+</sup>	449.071
[M-rhamnose+H] <sup>+</sup>	303.013

## Biological Activities and Signaling Pathways

**Eschweilenol C** has demonstrated notable biological activities, with its anti-inflammatory and antifungal properties being the most extensively studied.

### Anti-inflammatory Activity

**Eschweilenol C** exhibits significant anti-inflammatory effects. Studies on aqueous fractions of *Terminalia fagifolia*, where **Eschweilenol C** is the major constituent, have shown the ability to inhibit NF-κB activation in a lipopolysaccharide (LPS)-induced microglial cell model.<sup>[3]</sup> The inhibition of the NF-κB signaling pathway is a key mechanism for its anti-inflammatory action.



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Caption: Inhibition of the NF-κB signaling pathway by **Eschweilenol C**.

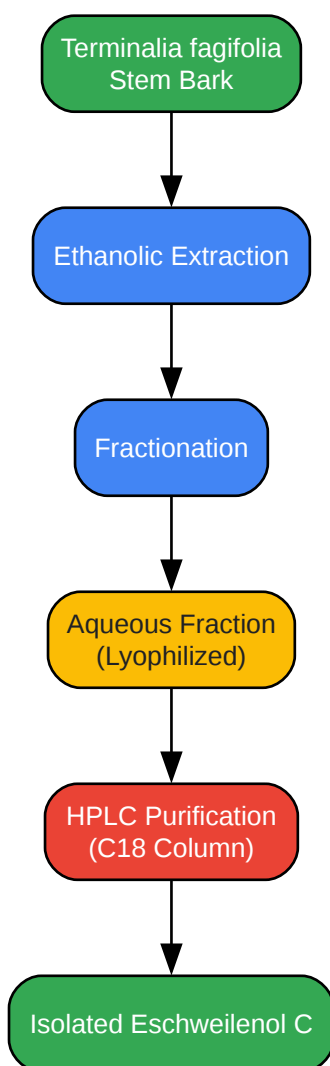
## Antifungal Activity

An aqueous fraction rich in **Eschweilenol C** has shown potent activity against various strains of *Candida*, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 1000 µg/mL.<sup>[3]</sup> Atomic Force Microscopy (AFM) has revealed that treatment with this fraction leads to morphological alterations in *Candida albicans* cells.<sup>[3]</sup>

## Experimental Protocols

### Isolation of Eschweilenol C from *Terminalia fagifolia*

- Extraction: The stem bark of *Terminalia fagifolia* is subjected to ethanolic extraction. The resulting extract is then fractionated to obtain an aqueous fraction.
- HPLC Purification: The aqueous fraction is lyophilized and redissolved for purification via High-Performance Liquid Chromatography (HPLC).
  - System: A binary pump HPLC system (e.g., Shimadzu) equipped with a UV-vis detector.
  - Column: Phenomenex-Luna C18 column (4 µm).
  - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile with 0.1% trifluoroacetic acid.
  - Detection: The peak corresponding to **Eschweilenol C** is collected for further analysis.<sup>[1]</sup>



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Caption: General workflow for the isolation of **Eschweilenol C**.

## Antifungal Susceptibility Testing

The antifungal activity of **Eschweilenol C** can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) protocols M27-A3 for yeasts.[1]

- Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., *Candida* species) is prepared.

- Serial Dilutions: Two-fold serial dilutions of **Eschweilenol C** are prepared in a 96-well microtiter plate using a standardized medium (e.g., RPMI-1640).
- Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically  $\geq 50\%$ ) compared to the growth control.[4]

## Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of **Eschweilenol C**.

- Animal Model: Adult male Wistar rats (160-200 g) are used.
- Compound Administration: **Eschweilenol C** is administered, typically intraperitoneally, at various doses 30 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
- Induction of Edema: Paw edema is induced by a subplantar injection of 100  $\mu\text{L}$  of 1% carrageenan suspension in saline into the right hind paw.
- Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
- Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by **Eschweilenol C** is calculated relative to the vehicle-treated control group.[5]

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